Cas no 851780-65-9 (N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide)

N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide is a specialized sulfonamide derivative featuring a dihydropyrazole core, which contributes to its structural complexity and potential reactivity. The acetyl and phenyl substituents enhance its stability and influence its electronic properties, making it a candidate for further functionalization in synthetic chemistry. The methanesulfonamide moiety provides a polar, electron-withdrawing group that may improve solubility and interaction with biological targets. This compound is of interest in medicinal chemistry and pharmaceutical research due to its hybrid heterocyclic-sulfonamide framework, which could be leveraged in the development of novel therapeutic agents. Its well-defined structure allows for precise modifications in drug discovery applications.
N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide structure
851780-65-9 structure
Product Name:N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide
CAS No:851780-65-9
MF:C18H19N3O3S
MW:357.42676281929
CID:6450062
Update Time:2025-06-10

N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide
    • N-(3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
    • Methanesulfonamide, N-[3-(1-acetyl-4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)phenyl]-
    • Inchi: 1S/C18H19N3O3S/c1-13(22)21-18(14-7-4-3-5-8-14)12-17(19-21)15-9-6-10-16(11-15)20-25(2,23)24/h3-11,18,20H,12H2,1-2H3
    • InChI Key: JFBWVFQBGAXZEG-UHFFFAOYSA-N
    • SMILES: CS(NC1=CC=CC(C2CC(C3=CC=CC=C3)N(C(C)=O)N=2)=C1)(=O)=O

Computed Properties

  • Exact Mass: 357.115
  • Monoisotopic Mass: 357.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.2A^2

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 537.4±60.0 °C(Predicted)
  • pka: 8.16±0.10(Predicted)

N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide Pricemore >>

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Additional information on N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide

Research Brief on N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide (CAS: 851780-65-9)

N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide (CAS: 851780-65-9) is a novel chemical entity that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a therapeutic agent, particularly in the context of inflammatory and oncological diseases. This research brief synthesizes the latest findings on this compound, focusing on its molecular mechanisms, pharmacological properties, and potential clinical applications.

The compound's structure features a pyrazoline core, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the methanesulfonamide moiety further enhances its pharmacological profile by improving solubility and bioavailability. Recent in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

One of the most promising aspects of N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide is its selectivity profile. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound shows minimal gastrointestinal toxicity, a common side effect associated with COX-2 inhibition. This selectivity is attributed to its unique binding mode within the enzyme's active site, as revealed by X-ray crystallography studies.

In addition to its anti-inflammatory properties, recent research has highlighted the compound's potential as an anticancer agent. Preclinical studies have shown that it induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer, by modulating the expression of pro-apoptotic proteins such as Bax and caspase-3. Furthermore, the compound has been found to inhibit angiogenesis, a critical process in tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF) signaling.

Despite these promising findings, challenges remain in the development of N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has a relatively short half-life, necessitating the development of sustained-release formulations or structural modifications to improve its metabolic stability. Additionally, further toxicological studies are required to assess its safety profile in long-term use.

In conclusion, N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide represents a promising candidate for the treatment of inflammatory and oncological diseases. Its unique pharmacological profile and selectivity make it a valuable subject for further research. Future studies should focus on optimizing its pharmacokinetic properties and conducting rigorous clinical trials to evaluate its efficacy and safety in humans.

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